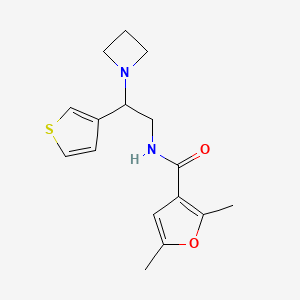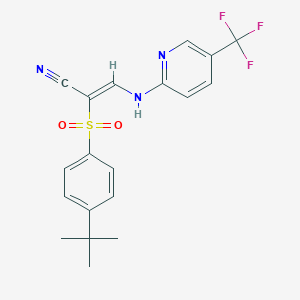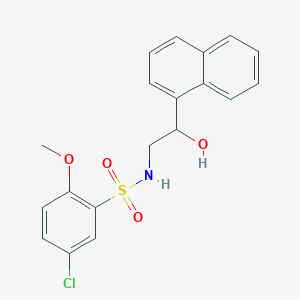
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol” is a chemical compound with the CAS Number: 1782394-50-6 . It has a linear formula of C13H19NO2 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.3 . It can exist in either a solid or liquid physical form . The compound is typically stored in a dry environment at 2-8°C .Scientific Research Applications
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is used in a variety of scientific research applications. It is used as a building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials. It is also used in biochemical and physiological studies, such as studies of enzyme inhibition, drug metabolism, and gene expression. In addition, this compound is used as a model compound for studying the properties of other molecules.
Mechanism of Action
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol has several mechanisms of action. In biochemical and physiological studies, it acts as an enzyme inhibitor, blocking the activity of enzymes and preventing them from carrying out their normal functions. It can also act as a drug metabolite, helping to break down drugs in the body. Additionally, this compound can modulate gene expression, altering the expression of certain genes in cells.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. In biochemical studies, it can inhibit the activity of enzymes, modulate gene expression, and act as a drug metabolite. In physiological studies, it can affect the body’s metabolism, alter the activity of hormones, and act as a neurotransmitter. Additionally, this compound can act as a neurotoxin, causing damage to the nervous system.
Advantages and Limitations for Lab Experiments
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in high yields. Additionally, it has a low melting point and a low vapor pressure, making it ideal for use in delicate experiments. However, this compound also has some limitations. It is a highly reactive compound, and it can be toxic if not handled properly.
Future Directions
There are several potential future directions for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. It could be used in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It could also be used in the study of enzyme inhibition, drug metabolism, and gene expression. Additionally, this compound could be used as a model compound for studying the properties of other molecules. Finally, this compound could be used in the development of new drugs and treatments for various diseases.
Synthesis Methods
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is most commonly synthesized through a two-step process. The first step involves the reaction of 1-methylpiperidine with 2-chloro-4-methoxyphenol in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound, 4-(1-methylpiperidin-4-yl)oxy)phenol, which is then reacted with methanol in the presence of an acid catalyst to produce this compound. This method is a simple and efficient way to produce this compound in high yields.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[4-(1-methylpiperidin-4-yl)oxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEVXRJEDMOBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2619182.png)



![N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2619190.png)
![4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2619194.png)
![N-cyclopentyl-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2619195.png)
![4-[[[3-(4-Morpholinylsulfonyl)phenyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B2619196.png)

![N-(benzo[d]thiazol-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2619200.png)



![(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2619204.png)